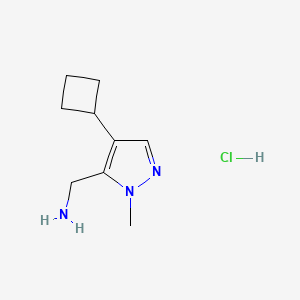

![molecular formula C14H13NOS2 B2917523 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine CAS No. 52824-81-4](/img/structure/B2917523.png)

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a chemical compound with the CAS Number: 52824-81-4 . Its IUPAC name is (2-amino-4,7-dihydro-5H-thieno [2,3-c]thiopyran-3-yl) (phenyl)methanone . The molecular weight of this compound is 275.4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NOS2/c15-14-12 (10-6-7-17-8-11 (10)18-14)13 (16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.4 . Unfortunately, other properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications

Synthesis and Potential Pharmacological Activities

- The compound has been involved in reactions leading to the synthesis of derivatives with potential analgesic, anti-inflammatory, and anti-arthritic properties. These derivatives were synthesized through reactions with hydrazine or primary amines, demonstrating the versatility of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine as a precursor for pharmacologically active compounds (Vega et al., 1990).

Applications in Organic Synthesis

- The compound has been used in the synthesis of organic ligands, showcasing its role in creating complex molecules. The reactions with aminoheteroaryls, lamotrigine, and various other nucleophiles have led to the formation of diverse organic ligands. This indicates its utility in constructing complex organic molecules with potential applications in materials science and pharmaceuticals (Kabirifard et al., 2020).

Catalysis and Synthesis Efficiency

- Research has also highlighted its involvement in catalyst-free and solvent-free one-pot multi-component reactions (MCRs) at room temperature. This approach has enabled the efficient and regioselective synthesis of highly functionalized dihydro-4H-thiopyrans, illustrating its potential in green chemistry and sustainable chemical synthesis processes (Koley et al., 2013).

Advanced Material Synthesis

- The compound has played a role in the synthesis of novel fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. Its derivatization has enabled the ultrahigh sensitivity determination of amines, suggesting applications in analytical chemistry and potentially in diagnostic assays (Beale et al., 1989).

Molecular Studies and Ligand Design

- Studies involving the synthesis of half-sandwich η6-arene ruthenium, Cp* rhodium, and Cp* iridium metal complexes with bidentate ligands derived from this compound have been reported. These studies contribute to the development of coordination chemistry and offer insights into the design of metal-organic frameworks (MOFs) and catalytic systems (Kalidasan et al., 2015).

properties

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNQQIHJUGKSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)

![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)

![phenanthridin-6-ylmethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2917448.png)

![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)

![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)